Linalool oxide

Description

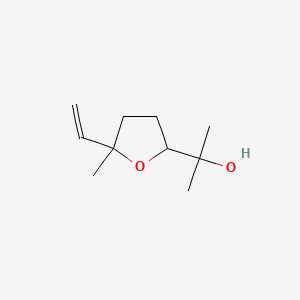

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHDDEIRQPDPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(O1)C(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863673 | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60047-17-8 | |

| Record name | Linalool oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

128.30 °C. @ 0.00 mm Hg | |

| Record name | Linalyl oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Furanoid Linalool Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanoid linalool (B1675412) oxides, prominent monoterpenoids found in various essential oils, play a significant role in the fragrance and flavor industries. Their unique aroma profiles, which can be described as floral, sweet, and slightly woody, make them valuable components in perfumery, cosmetics, and food science. The accurate elucidation of their chemical structure is paramount for quality control, synthetic endeavors, and understanding their biosynthetic pathways. This technical guide provides an in-depth overview of the methodologies and data integral to the structural characterization of the cis- and trans-furanoid diastereomers of linalool oxide.

Chemical Structure and Stereoisomerism

Furanoid this compound is a bicyclic monoterpene ether with the chemical formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][2] Its structure consists of a tetrahydrofuran (B95107) ring substituted with a 2-hydroxypropan-2-yl group and a vinyl group. The relative orientation of the substituents at the C2 and C5 positions of the furan (B31954) ring gives rise to two diastereomers: cis-furanoid this compound and trans-furanoid this compound.

References

Natural occurrence of linalool oxide isomers in essential oils

An In-depth Technical Guide to the Natural Occurrence of Linalool (B1675412) Oxide Isomers in Essential Oils

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool oxides, cyclic monoterpenoid ethers derived from linalool, are significant contributors to the aromatic profiles of numerous essential oils. These compounds exist as four main stereoisomers: cis- and trans-furanoid, and cis- and trans-pyranoid forms. Their presence and relative abundance are crucial for the quality and authenticity of essential oils used in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of linalool oxide isomers in various essential oils, details the analytical protocols for their identification and quantification, and illustrates the key biosynthetic pathways involved.

Introduction to Linalool Oxides

Linalool oxides are oxygenated derivatives of the tertiary monoterpene alcohol, linalool. They are formed through the cyclization of linalool, resulting in two primary structural forms: a five-membered ring (furanoid) and a six-membered ring (pyranoid)[1]. Each of these forms can exist as cis and trans isomers, leading to at least four principal diastereomers that are commonly found in nature[1][2]. These isomers possess distinct aroma profiles, ranging from floral and herbal to tea-like notes, making them valuable in various commercial applications[1][3]. Beyond their organoleptic properties, linalool oxides are also investigated for potential biological activities, including antimicrobial and antioxidant effects.

Biosynthesis of this compound Isomers

The formation of linalool oxides in plants is an enzymatic process originating from their precursor, linalool. Linalool itself is synthesized from geranyl diphosphate (B83284) (GPP) by the action of terpene synthases (TPSs). The subsequent transformation of linalool into its oxide forms is primarily mediated by cytochrome P450 monooxygenases.

The key steps in the biosynthetic pathway are:

-

Epoxidation: Linalool undergoes epoxidation at the C6-C7 double bond to form an unstable intermediate, 6,7-epoxylinalool.

-

Cyclization: This epoxide intermediate then undergoes an acid-catalyzed intramolecular cyclization. This cyclization can proceed via two different pathways, resulting in the formation of either the five-membered furanoid ring or the six-membered pyranoid ring. The specific enzymes and intracellular conditions influence the ratio of the resulting furanoid and pyranoid isomers.

Quantitative Occurrence in Essential Oils

The concentration and isomeric distribution of linalool oxides vary significantly among different plant species, cultivars, and even the specific plant organ from which the essential oil is extracted. Environmental and cultivation conditions can also influence the chemical composition. The following table summarizes quantitative data for this compound isomers found in several common essential oils.

| Essential Oil (Plant Species) | Plant Part | This compound Isomer | Concentration / Percentage (%) | Reference(s) |

| Lavender (Lavandula angustifolia) | Inflorescences | cis-Linalool oxide (furanoid) | 5.06 ± 0.49 | |

| Lavender (Lavandula angustifolia) | Inflorescences (Peat + Fertilizer) | cis-Linalool oxide (furanoid) | 3.00 ± 2.91 | |

| Rosewood (Aniba rosaeodora) | Leaf | cis-Linalool oxide (furanoid) | 1.20 - 1.80 | |

| Rosewood (Aniba rosaeodora) | Wood | cis-Linalool oxide (furanoid) | 1.00 - 1.68 | |

| Pulicaria jaubertii | Aerial Parts | cis-Linalool oxide (furanoid) | 0.3 | |

| Carrot Seed (Daucus carota) | Seed | cis-Linalool oxide (furanoid) | 0.20 - 1.07 | |

| Allamanda (Allamanda cathartica) | Flower | cis-Linalool oxide (furanoid) | 0.10 |

Note: Data is presented as reported in the cited literature. Values may vary based on analytical methodology, plant origin, and extraction technique.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound isomers require advanced chromatographic techniques, particularly due to the structural similarity and chirality of the molecules.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for analyzing volatile compounds in essential oils.

-

Instrumentation: A gas chromatograph coupled with a mass selective detector (MSD).

-

Sample Preparation: Essential oil samples are typically diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration range (e.g., 1-100 µg/mL). An internal standard may be added for accurate quantification.

-

Injection: 1 µL of the diluted sample is injected into the GC, often using a split/splitless injector to handle high concentration samples and improve resolution.

-

Chromatographic Separation:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C for 5-10 min), then ramps up at a controlled rate (e.g., 4°C/min) to a final temperature (e.g., 240°C), followed by a hold period.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Can be operated in full scan mode (e.g., m/z 35-450) for qualitative identification by library matching or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

Method 2: Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)

To separate the different enantiomers of linalool and its oxides, a chiral stationary phase is required.

-

Instrumentation: A GC-MS system as described above, but equipped with a chiral column.

-

Chromatographic Separation:

-

Column: A cyclodextrin-based chiral column is typically employed. For instance, an Astec® CHIRALDEX™ B-DM column (30 m × 0.25 mm × 0.12 μm) can be used to separate isomers of linalool and furanoid linalool oxides, while a B-PM column may be used for pyranoid isomers. Another option is a modified γ-cyclodextrin column (e.g., Lipodex E).

-

Oven Temperature Program: Chiral separations often require specific, slower temperature ramps to achieve baseline resolution. An example program is holding at 40°C for 3 min, then ramping at 2°C/min to 180°C, and holding for 30 min.

-

-

Identification: Enantiomers are identified by comparing their retention times with those of authentic standards. Since enantiomers have identical mass spectra, chromatographic separation is essential for their distinction.

Conclusion

This compound isomers are naturally occurring compounds that play a pivotal role in defining the aromatic character of many essential oils. Their formation via the linalool biosynthetic pathway is a key area of study in plant metabolomics. The furanoid isomers, particularly cis-linalool oxide, are frequently reported constituents in oils like lavender and rosewood. Accurate analysis of these isomers is critical for quality control and research, necessitating the use of sophisticated methods like chiral GC-MS to resolve the complex mixture of stereoisomers. This guide provides foundational knowledge and detailed protocols to support researchers and professionals in the fields of natural products chemistry, pharmacology, and drug development in their work with these important volatile compounds.

References

A Technical Guide to the Physicochemical Properties of Pyranoid Linalool Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyranoid linalool (B1675412) oxide, a significant monoterpenoid in the fields of flavor, fragrance, and pharmacology. This document outlines its key physical and chemical characteristics, details standardized experimental protocols for their determination, and includes analytical methodologies for its identification and quantification.

Physicochemical Properties

Pyranoid linalool oxide, a cyclic ether derivative of linalool, exists as cis and trans stereoisomers. Its physicochemical properties are crucial for its application in various scientific and industrial contexts. The quantitative data for pyranoid this compound are summarized in the tables below.

Table 1: General and Physical Properties of Pyranoid this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 170.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Floral | |

| Density | 0.991 - 0.996 g/cm³ at 20 °C | |

| Boiling Point | 223-224 °C at 760 mmHg | |

| 97-98 °C at 10 mmHg | ||

| Refractive Index | 1.472 - 1.482 at 20 °C | |

| Vapor Pressure | 0.019 mmHg at 25 °C (estimated) | |

| Flash Point | 76.11 °C (169 °F) TCC |

Table 2: Solubility and Partitioning Properties of Pyranoid this compound

| Property | Value | Source(s) |

| Solubility in Water | Practically insoluble to insoluble. 3992 mg/L at 25 °C (estimated for isomers). | |

| Solubility in Organic Solvents | Soluble in ethanol. | |

| logP (Octanol/Water Partition Coefficient) | 1.729 (estimated) |

Experimental Protocols

The following section details standardized and widely accepted methodologies for the determination of the key physicochemical properties of liquid compounds like pyranoid this compound, as well as analytical techniques for its characterization.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Ebulliometer or dynamic vapor pressure apparatus.

-

Procedure (Dynamic Method):

-

Place the sample in the apparatus and introduce a slow stream of an inert gas (e.g., nitrogen) bubbles into the liquid phase.

-

Gradually heat the sample.

-

The temperature at which the vapor pressure of the sample is equal to the external pressure is recorded as the boiling point.

-

For different pressures, the boiling point will vary. It is standard to report the boiling point at standard atmospheric pressure (760 mmHg or 101.3 kPa).

-

This method covers the determination of the density of liquids using a digital density meter.

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

Calibrate the instrument with two reference standards (e.g., dry air and distilled water) of known density.

-

Inject a small volume of the pyranoid this compound sample into the thermostatted sample cell.

-

The instrument measures the change in the oscillation period of the U-tube caused by the sample.

-

The density is calculated from this change and displayed by the instrument.

-

Ensure the sample is free of air bubbles, as these will affect the accuracy of the measurement.

-

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.

-

Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., GC-MS).

-

Procedure:

-

Add an excess amount of pyranoid this compound to a known volume of distilled water in a flask.

-

Agitate the flask in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

After equilibration, cease agitation and allow the mixture to settle.

-

Separate the aqueous phase from the undissolved substance by centrifugation.

-

Determine the concentration of pyranoid this compound in the clear aqueous solution using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Apparatus: Gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Sample Preparation: Dilute the pyranoid this compound sample in a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. A typical temperature program starts at a lower temperature and ramps up to a higher temperature to elute all components.

-

Detection (MS): As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).

-

Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve is generated.

-

NMR spectroscopy is used to determine the detailed molecular structure of a compound, including the connectivity of atoms and stereochemistry.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified pyranoid this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the molecular structure, allowing for the differentiation between cis and trans isomers.

-

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: FTIR spectrometer.

-

Procedure:

-

Sample Preparation: A small drop of the liquid pyranoid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An infrared spectrum is recorded by passing a beam of infrared light through the sample.

-

Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule. For pyranoid this compound, characteristic peaks for C-O-C (ether), O-H (hydroxyl), and C-H (alkane) bonds would be expected.

-

Mandatory Visualizations

The following diagram illustrates a typical laboratory workflow for the synthesis of linalool oxides from linalool and the subsequent separation of the pyranoid isomers.

Caption: Synthesis and separation workflow for pyranoid this compound isomers.

While a specific signaling pathway has not been elucidated for pyranoid this compound, the general mechanism of antimicrobial action for monoterpenoids involves the disruption of the bacterial cell membrane. The following diagram illustrates this proposed mechanism.

Caption: General antimicrobial mechanism of monoterpenoids like pyranoid this compound.

References

Topic: Discovery and Isolation of Linalool Oxide from Novel Plant Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxides are a group of naturally occurring monoterpenoids derived from the tertiary alcohol linalool. They are significant components in the aroma profiles of many flowers and fruits, contributing floral, sweet, and sometimes earthy notes. Structurally, they exist primarily as five-membered furanoid isomers or six-membered pyranoid isomers, each of which can be found as cis or trans diastereomers. Due to the chirality of the precursor linalool, all eight possible stereoisomers are found in nature.[1][2]

The distinct aromatic properties and potential biological activities of linalool oxides make them valuable targets for the flavor, fragrance, and pharmaceutical industries.[3][4] While traditionally associated with essential oils like lavender and rosewood, recent research has unveiled novel plant sources, offering unique isomeric ratios and potential for new applications.[5] This guide provides a comprehensive overview of the biosynthesis of linalool oxides, highlights novel plant sources, and presents detailed experimental protocols for their extraction, identification, and quantification.

Biosynthesis of Linalool Oxides in Plants

The formation of linalool oxides in plants is a multi-step enzymatic process. It begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP).

-

Linalool Formation : The enzyme Linalool Synthase (LIS), a type of terpene synthase (TPS), catalyzes the conversion of GPP into either (S)-linalool or (R)-linalool, depending on the specific enzyme.

-

Oxidation to Linalool Oxides : Linalool is subsequently oxidized. This can occur via epoxidation of the 6,7-double bond to form 6,7-epoxylinalool, which then undergoes an acid-catalyzed intramolecular cyclization to yield the furanoid and pyranoid oxides. This oxidation is often mediated by Cytochrome P450 monooxygenases (CYPs), such as those from the CYP76 family, which have been identified as key enzymes in this transformation in plants like Arabidopsis and Camellia sinensis.

Caption: Simplified biosynthesis pathway of linalool oxides from Geranyl Diphosphate (GPP).

Novel Plant Sources and Quantitative Data

While linalool is widespread, the distribution of its oxides is more specific. Recent investigations have identified several novel and noteworthy sources. The flowers of various Actinidia (kiwifruit) species and the leaves and flowers of Camellia sinensis (tea) are particularly rich sources. Furthermore, genetic engineering has enabled the production of linalool oxides in plants that do not naturally synthesize them, such as the carnation (Dianthus caryophyllus).

| Plant Source | Plant Part | Linalool Oxide Isomers Detected | Quantitative Data | Citation(s) |

| Actinidia chrysantha | Flowers | Furanoid & Pyranoid (derived from (S)-linalool) | Major constituents of the volatile profile | |

| Camellia sinensis var. assamica | Leaves | Furanoid, Pyranoid, 8-hydroxylinalool | Linalool derivatives account for >52% of total terpenoids | |

| Camellia sinensis | Flowers | Linalool oxides (unspecified) | One of the most abundant heterocyclic compound classes | |

| Transgenic Dianthus caryophyllus | Flowers | cis- & trans-Linalool Oxide (furanoid) | trans: 1.5-3.5% of total volatiles, cis: 0.3-0.9% of total volatiles |

Experimental Protocols for Discovery and Isolation

The discovery and isolation of this compound from a novel plant source is a systematic process involving extraction, separation, and identification. The choice of method depends on the nature of the plant material and the volatility of the target compounds.

Caption: General workflow for the discovery and isolation of this compound from plant sources.

Protocol 1: Headspace Volatile Collection

This non-destructive method is ideal for analyzing the aroma compounds emitted by living flowers or fresh plant parts without solvent artifacts.

Objective: To trap volatile organic compounds (VOCs), including linalool oxides, from the air surrounding the plant material.

Materials:

-

Portable air pump and vacuum system

-

Glass volatile collection trap packed with a porous polymer adsorbent (e.g., Tenax®)

-

Oven bags (PTFE or similar inert material)

-

PTFE tubing and fittings

-

Charcoal filter for purifying incoming air

Procedure:

-

Preparation: Pre-clean oven bags by boiling in water and baking to remove residual contaminants. Bake all glassware and tubes to ensure they are free of volatile residues.

-

Sample Enclosure: Carefully enclose the plant part (e.g., a blooming flower) within the oven bag and seal it at the base.

-

Collection Setup: Connect the bag to the collection system. Use PTFE tubing to push charcoal-filtered air into one port of the bag at a controlled rate (e.g., 0.05 L/min).

-

Volatile Trapping: Connect a glass cartridge with the adsorbent to the second port. Use a vacuum line to pull air from the bag through the cartridge at the same rate, ensuring the bag does not over-inflate.

-

Sampling Duration: Collect volatiles for a set period, typically ranging from 10 minutes to several hours, depending on the emission rate of the plant.

-

Sample Storage: After collection, seal the adsorbent trap in a clean glass vial and store it at low temperatures (e.g., -20°C) until analysis.

-

Analysis: The trapped compounds are analyzed by thermally desorbing them from the trap directly into the injector of a Gas Chromatograph-Mass Spectrometer (GC-MS).

Protocol 2: Steam Distillation

This is a classic and widely used method for extracting essential oils from bulk plant material.

Objective: To isolate essential oils containing linalool oxides from dried or fresh plant biomass.

Materials:

-

Steam distillation apparatus (still pot/boiler, biomass flask, condenser, separator/Florentine flask)

-

Heating source (e.g., heating mantle)

-

Ground plant material (e.g., leaves, flowers)

-

Deionized water

-

Separatory funnel

Procedure:

-

Apparatus Setup: Assemble the steam distillation unit. Weigh the plant material and place it into the biomass flask.

-

Water Addition: Fill the boiling flask with deionized water. In a direct steam distillation setup, water is added directly to the biomass flask.

-

Distillation: Heat the water to produce steam. The steam passes through the plant material, causing the volatile essential oils to vaporize. This mixture of steam and oil vapor travels to the condenser.

-

Condensation: Cool water circulating through the condenser jacket causes the vapor to cool and liquefy.

-

Collection: Collect the liquid distillate, which consists of essential oil and hydrosol (floral water), in the separator.

-

Separation: Due to immiscibility and density differences, the essential oil will form a separate layer, typically on top of the hydrosol. Carefully separate the oil layer using a separatory funnel.

-

Drying and Storage: Dry the collected essential oil with an anhydrous salt (e.g., sodium sulfate) to remove residual water. Store the final oil in a sealed, dark glass vial under refrigeration.

Protocol 3: Solvent Extraction

This method is suitable for extracting a broader range of compounds, including less volatile terpenes, and is often used for analytical quantification.

Objective: To extract terpenes from plant tissue using an organic solvent.

Materials:

-

Homogenizer or mortar and pestle

-

Glass vials or flasks with airtight caps

-

Organic solvent (e.g., hexane, ethyl acetate, or a mixture)

-

Internal standard (e.g., linalool-d6, hexadecane) for quantification

-

Shaker or sonicator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh or frozen plant material (e.g., 50-100 mg). Grind the tissue to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

-

Extraction: Immediately add a measured volume of the extraction solvent containing a known concentration of an internal standard. A typical ratio is 1 mL of solvent per 50 mg of tissue.

-

Agitation: Seal the container and agitate the mixture for several hours (e.g., 3-4 hours) at room temperature on a shaker. Sonication can be used to accelerate the process.

-

Separation: Centrifuge the mixture to pellet the solid plant debris.

-

Drying & Filtration: Carefully transfer the supernatant (the solvent extract) to a new vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any water.

-

Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

-

Analysis: Filter the final extract through a syringe filter into a GC vial for analysis.

Protocol 4: Chiral GC-MS Analysis

This is the definitive step for separating, identifying, and quantifying the different isomers of this compound.

Objective: To resolve this compound enantiomers and diastereomers and confirm their structure and concentration.

Materials:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DM or B-PM, Lipodex E)

-

High-purity helium as carrier gas

-

Authentic standards for this compound isomers (if available)

Procedure:

-

GC-MS Setup:

-

Injector: Set to a temperature of ~250 °C. Use splitless or a high split ratio (e.g., 20:1) injection mode.

-

Carrier Gas: Set helium flow rate to ~1.0-1.5 mL/min.

-

Oven Program: A typical program for chiral separation is:

-

Initial temperature: 40-60 °C, hold for 3-10 minutes.

-

Ramp: Increase temperature at a slow rate of 2 °C/min up to 180 °C.

-

Final Hold: Hold at a final temperature for 10-30 minutes to elute all compounds.

-

-

MS Parameters:

-

Ion Source Temperature: ~250 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Use full scan mode (e.g., m/z 30–300 amu) for initial identification. For precise quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound (e.g., m/z 94, 59, 111).

-

-

-

Identification:

-

Compare the retention times of peaks in the sample chromatogram with those of authentic standards.

-

Compare the mass spectra of the unknown peaks with reference spectra from libraries (e.g., NIST) and published literature.

-

-

Quantification:

-

Create a calibration curve using a series of standard solutions with known concentrations of the analyte and a constant concentration of the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.

-

Determine the concentration of this compound in the sample by interpolating its area ratio on the calibration curve.

-

Conclusion

The exploration of novel plant sources for linalool oxides is a promising field for discovering unique aromatic profiles and bioactive compounds. The successful discovery and isolation rely on a systematic application of modern analytical techniques. Headspace collection allows for the non-invasive profiling of live plants, while steam distillation and solvent extraction are robust methods for obtaining material for detailed chemical analysis and potential commercial use. Chiral gas chromatography coupled with mass spectrometry remains the gold standard for the unambiguous identification and quantification of the specific stereoisomers present. The protocols outlined in this guide provide a solid foundation for researchers aiming to explore the rich chemical diversity of the plant kingdom.

References

- 1. engineering.iastate.edu [engineering.iastate.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Enzymatic Forge: A Technical Guide to the Biosynthetic Origins of Furanoid and Pyranoid Linalool Oxides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biosynthetic pathways responsible for the formation of the furanoid and pyranoid isomers of linalool (B1675412) oxide, critical aroma compounds with significant interest in the pharmaceutical and fragrance industries. This document provides a comprehensive overview of the enzymatic processes, detailed experimental methodologies, and the regulatory signaling cascades that govern their production in nature.

Introduction: The Chemical Diversity of Linalool Oxides

Linalool, a naturally occurring terpene alcohol, serves as the precursor to a variety of oxygenated derivatives, including the cyclic ethers known as linalool oxides. These oxides exist in two primary forms based on their heterocyclic ring structure: a five-membered tetrahydrofuran (B95107) ring (furanoid) and a six-membered tetrahydropyran (B127337) ring (pyranoid). The stereochemistry of these molecules, arising from multiple chiral centers, further contributes to their diversity and often dictates their biological activity and sensory properties.[1] Understanding the biosynthetic origin of these isomers is paramount for their targeted production and application.

The Core Biosynthetic Pathway: A Cytochrome P450-Mediated Cascade

The biosynthesis of both furanoid and pyranoid linalool oxides from linalool is primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3] These heme-thiolate proteins facilitate the oxidation of linalool, initiating a cascade of reactions that lead to the formation of the cyclic ethers.

The principal mechanism involves the epoxidation of the 6,7-double bond of the linalool molecule to form an unstable intermediate, 6,7-epoxylinalool.[4] This epoxide then undergoes a spontaneous or enzyme-assisted intramolecular cyclization. The regioselectivity of this cyclization event determines the formation of either the furanoid or pyranoid ring structure.

An alternative pathway to the furanoid isomers has been proposed, involving the hydroxylation of 6,7-epoxylinalool to a triol intermediate, which can then undergo an acid-catalyzed cyclization.[5]

In the plant kingdom, a key enzyme identified in this process is CYP76C1, found in Arabidopsis thaliana. This multifunctional enzyme is a major player in linalool metabolism in flowers, catalyzing a series of oxidation reactions. In humans, the cytochrome P450 enzyme CYP2D6 has been shown to catalyze the epoxidation of linalool, leading to the formation of linalool oxides.

dot

Quantitative Data on Product Distribution

While the qualitative aspects of this compound biosynthesis are well-established, quantitative data on the enzymatic product distribution between the furanoid and pyranoid forms are limited in the literature. However, studies on the acid-catalyzed cyclization of linalool epoxide, which mimics the final step of the biosynthetic pathway, provide valuable insights. These chemical syntheses have demonstrated a preferential formation of the furanoid isomers.

| Reaction Type | Furanoid:Pyranoid Ratio | Reference |

| Acid-catalyzed cyclization of linalool epoxide | 82:18 | |

| in vitro enzymatic assay with CYP76C1 | Primarily 8-hydroxy, 8-oxo, and 8-COOH-linalool, with smaller amounts of lilac aldehydes and alcohols (furanoid derivatives) | |

| in vivo analysis in Arabidopsis thaliana flowers | Predominantly 8-COOH-linalool and lilac compounds (furanoid derivatives) |

It is important to note that the in vivo and in vitro enzymatic data for CYP76C1 focus on a broader range of linalool oxidation products, with the furanoid-derived lilac compounds being significant downstream metabolites. Direct quantitative comparisons of the initial furanoid versus pyranoid ring formation by this enzyme require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression of Cytochrome P450s in Yeast

The functional characterization of plant-derived CYPs is often achieved through heterologous expression in microbial systems, such as the yeast Saccharomyces cerevisiae.

Objective: To produce active CYP enzymes for in vitro functional assays.

Methodology:

-

Strain Selection: A protease-deficient haploid yeast strain (e.g., a strain with disruptions in protease A and B genes) is recommended to enhance the stability of the heterologously expressed protein.

-

Vector Construction: The full-length cDNA of the target CYP (e.g., CYP76C1) is cloned into a yeast expression vector under the control of a strong promoter (e.g., GAL1). Co-expression with a cytochrome P450 reductase (CPR) is essential for catalytic activity. The CPR can be integrated into the yeast genome or co-expressed from a separate vector.

-

Yeast Transformation: The expression vector(s) are introduced into the yeast cells using standard transformation protocols (e.g., lithium acetate (B1210297) method).

-

Culture and Induction: Transformed yeast are grown in selective media to maintain the plasmids. Protein expression is induced by switching to a medium containing galactose (for GAL1 promoter-driven expression). Culturing at a sub-physiological temperature (e.g., 20°C) may improve the expression and folding of complex proteins.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed CYP and CPR are isolated by differential centrifugation.

dot

In Vitro Enzyme Assays

In vitro assays with isolated microsomes are crucial for determining the catalytic activity and product profile of the expressed CYP.

Objective: To determine the products of linalool oxidation by the recombinant CYP.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains isolated microsomes, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), NADPH as a cofactor, and the substrate (linalool).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) with shaking.

-

Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Linalool Oxides from Plant Tissues

The analysis of linalool oxides from their natural sources requires efficient extraction methods.

Objective: To extract volatile and semi-volatile compounds, including linalool oxides, from plant material.

Methodology:

-

Sample Preparation: Fresh plant tissue (e.g., flowers) is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture of ethanol (B145695) and ethyl acetate).

-

Solid-Phase Microextraction (SPME): For headspace analysis of volatile compounds, SPME can be employed. A fiber coated with a stationary phase is exposed to the headspace of the plant material to adsorb the volatiles.

-

Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen.

-

Analysis: The concentrated extract or the SPME fiber is directly analyzed by GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the separation and identification of this compound isomers.

Objective: To separate and identify the furanoid and pyranoid forms of this compound and their enantiomers.

Methodology:

-

Column Selection: A chiral capillary column is essential for the separation of the different stereoisomers of this compound. Columns with derivatized cyclodextrin (B1172386) stationary phases (e.g., Rt-βDEXsm) have shown good resolution.

-

Temperature Program: A slow temperature ramp is crucial for achieving good separation of the isomers. A typical program might start at 40-60°C and ramp up to 230°C at a rate of 2°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification by comparing the mass spectra with libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be used for targeted quantification to enhance sensitivity.

Regulatory Signaling Pathway: The Role of Jasmonic Acid

The biosynthesis of terpenes, including linalool, is often regulated by plant hormones in response to biotic and abiotic stresses. Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules that can induce the expression of terpene synthase genes.

The jasmonate signaling pathway begins with the biosynthesis of JA from α-linolenic acid. In response to stimuli, JA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn bind to the promoter regions of target genes, including terpene synthases (TPS), and upregulate their expression. This leads to an increased production of the precursor, linalool, which is then available for conversion to linalool oxides by CYPs.

dot

Conclusion

The biosynthesis of furanoid and pyranoid linalool oxides is a sophisticated enzymatic process orchestrated primarily by cytochrome P450 monooxygenases. While the core pathway involving linalool epoxidation and subsequent intramolecular cyclization is well-understood, further research is needed to elucidate the precise factors governing the regioselectivity of the cyclization and the resulting furanoid-to-pyranoid ratio in different biological systems. The detailed experimental protocols and an understanding of the regulatory signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of these valuable natural compounds.

References

A Technical Guide to the Spectroscopic Data of Linalool Oxide Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the primary stereoisomers of linalool (B1675412) oxide, a naturally occurring monoterpenoid found in the essential oils of many plants. A thorough understanding and accurate identification of the specific stereoisomers—(±)-cis- and (±)-trans-furanoid, and (±)-cis- and (±)-trans-pyranoid—are critical for quality control, synthetic chemistry, and pharmacological studies. This document presents collated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a comparative format, details common experimental protocols, and illustrates key chemical relationships.

Spectroscopic Data Comparison

The differentiation of linalool oxide stereoisomers relies on subtle but significant differences in their spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to facilitate comparison and identification.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | δ (ppm) | Assignment |

| (cis)-Furanoid this compound | 1.14 (s, 3H), 1.29 (s, 3H), 1.32 (s, 3H), 1.75-2.10 (m, 4H), 4.01 (dd, 1H, J=8.8, 6.4 Hz), 4.95 (dd, 1H, J=10.4, 1.2 Hz), 5.18 (dd, 1H, J=17.2, 1.2 Hz), 5.88 (dd, 1H, J=17.2, 10.4 Hz) | CH₃, CH₃, CH₃, -CH₂-CH₂-, -CH-O-, =CH₂, =CH₂, =CH- |

| (trans)-Furanoid this compound | 1.17 (s, 3H), 1.27 (s, 3H), 1.31 (s, 3H), 1.70-2.05 (m, 4H), 3.85 (dd, 1H, J=8.4, 6.8 Hz), 4.98 (dd, 1H, J=10.4, 1.2 Hz), 5.16 (dd, 1H, J=17.2, 1.2 Hz), 5.92 (dd, 1H, J=17.2, 10.4 Hz) | CH₃, CH₃, CH₃, -CH₂-CH₂-, -CH-O-, =CH₂, =CH₂, =CH- |

| (cis)-Pyranoid this compound | 1.15 (s, 3H), 1.24 (s, 3H), 1.29 (s, 3H), 1.50-1.95 (m, 4H), 3.82 (m, 1H), 5.05 (d, 1H, J=10.8 Hz), 5.20 (d, 1H, J=17.6 Hz), 5.95 (dd, 1H, J=17.6, 10.8 Hz) | CH₃, CH₃, CH₃, -CH₂-CH₂-, -CH-OH, =CH₂, =CH₂, =CH- |

| (trans)-Pyranoid this compound | 1.16 (s, 3H), 1.17 (s, 3H), 1.25 (s, 3H), 1.51-1.80 (m, 3H), 2.12 (dt, 1H, J=13.6, 3.7 Hz), 3.44 (m, 1H), 4.98 (d, 1H, J=11.1 Hz), 4.99 (d, 1H, J=17.8 Hz), 5.97 (dd, 1H, J=17.8, 11.1 Hz) | CH₃, CH₃, CH₃, -CH₂-CH₂-, -CH-OH, =CH₂, =CH₂, =CH- |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | δ (ppm) |

| (cis)-Furanoid this compound | 23.5, 25.9, 27.0, 34.5, 40.1, 70.2, 83.9, 85.1, 111.8, 145.0 |

| (trans)-Furanoid this compound | 23.8, 26.1, 28.9, 35.0, 42.5, 70.5, 84.2, 85.5, 111.5, 145.3 |

| (cis)-Pyranoid this compound | 20.5, 25.8, 31.5, 32.4, 43.1, 72.8, 73.5, 75.8, 112.5, 144.8 |

| (trans)-Pyranoid this compound | 20.8, 25.7, 29.5, 31.6, 32.5, 73.4, 74.9, 75.9, 110.6, 146.3 |

Table 3: Key Mass Spectrometry (MS) Fragmentation Ions

The electron ionization (EI) mass spectra of all isomers are quite similar, dominated by fragmentation of the side chain. The molecular ion (M⁺) at m/z 170 is often weak or absent.

| Isomer Type | Key m/z (Relative Intensity) | Proposed Fragment |

| Furanoid (cis & trans) | 155, 137, 111, 94, 59 (100%) | [M-CH₃]⁺, [M-CH₃-H₂O]⁺, [C₇H₁₁O]⁺, [C₆H₁₀O]⁺, [C₃H₇O]⁺ (base peak) |

| Pyranoid (cis & trans) | 155, 137, 94, 68 (100%), 59 | [M-CH₃]⁺, [M-CH₃-H₂O]⁺, [C₆H₁₀O]⁺, [C₅H₈]⁺ (base peak), [C₃H₇O]⁺ |

Table 4: Infrared (IR) Spectroscopy Absorption Bands

The IR spectra are dominated by features corresponding to the hydroxyl and ether functionalities.

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration |

| Hydroxyl (-OH) | 3400-3500 (broad) | O-H stretch |

| Alkenyl (=C-H) | 3080-3090 | C-H stretch |

| Alkyl (C-H) | 2850-2980 | C-H stretch |

| Alkene (C=C) | 1645 | C=C stretch |

| C-O Ether/Alcohol | 1050-1150 | C-O stretch |

Key Experimental Protocols

Accurate data acquisition requires standardized and validated methodologies. The following sections detail representative protocols for the analysis of this compound stereoisomers.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for separating and identifying volatile compounds like this compound isomers from complex mixtures, such as essential oils.[1][2]

-

Sample Preparation: Dilute the essential oil or sample containing linalool oxides in a volatile solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 mg/mL.[3]

-

Instrumentation: Utilize a GC system equipped with a capillary column and coupled to a mass spectrometer.

-

Column: A non-polar HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column (e.g., wax-based) is typically used. Chiral columns like CP-Cyclodextrin-B-236-M-19 can be used for enantiomeric separation.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at a rate of 3-5 °C/min to 240 °C and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio (e.g., 1:30 to 1:100).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 450.

-

-

Data Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the isolated isomers.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference chemical shifts to TMS.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

-

Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Instrumentation: Utilize a standard FTIR spectrometer.

-

Data Acquisition:

-

Mode: Transmittance.

-

Spectral Range: 4000-500 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (O-H, C-O, C=C, C-H).

Visualizations

The following diagrams illustrate the chemical relationships and a typical experimental workflow for the analysis of this compound.

Caption: Biosynthetic relationship of linalool to its furanoid and pyranoid oxide isomers.

Caption: General experimental workflow for the spectroscopic analysis of linalool oxides.

References

Technical Guide: Formation of Linalool Oxides from Linalool Epoxides

Abstract: This document provides a comprehensive technical overview of the chemical transformation of linalool (B1675412) epoxides into furanoid and pyranoid linalool oxides. It details the underlying reaction mechanisms, presents quantitative data from various synthetic routes, and offers detailed experimental protocols. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate understanding. This guide is intended for professionals in chemical research and drug development who are engaged with terpene chemistry and the synthesis of valuable fragrance and pharmaceutical compounds.

Introduction

Linalool oxides, comprising furanoid and pyranoid ring structures, are naturally occurring monoterpenes found in numerous essential oils and are significant contributors to the aromas of many fruits and flowers.[1] They are valuable compounds in the flavor and fragrance industry and serve as chiral building blocks in stereoselective synthesis.[2] The primary route for their formation, both biosynthetically and in chemical synthesis, involves the intramolecular cyclization of an epoxy-alcohol precursor, specifically 6,7-epoxylinalool.[3][4] This process begins with the regioselective epoxidation of the trisubstituted double bond in linalool, followed by an acid-catalyzed or enzymatic intramolecular cyclization.[1] This guide explores the mechanisms, quantitative outcomes, and experimental procedures for this transformation.

Reaction Mechanism and Pathways

The conversion of linalool to linalool oxides proceeds in two main steps:

-

Epoxidation: Linalool possesses two double bonds. The trisubstituted C6-C7 double bond is more nucleophilic and is preferentially epoxidized over the C1-C2 vinyl group. This regioselective epoxidation is typically achieved using peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. The resulting 6,7-epoxylinalool is often unstable, particularly in acidic environments, and is typically not isolated.

-

Intramolecular Cyclization: The unstable epoxy-alcohol undergoes a subsequent acid-catalyzed intramolecular cyclization. The tertiary hydroxyl group attacks one of the epoxide carbons. This cyclization can proceed via two main pathways, resulting in either a five-membered tetrahydrofuran (B95107) ring (furanoid linalool oxide) or a six-membered tetrahydropyran (B127337) ring (pyranoid this compound). The formation of furanoid oxides is generally favored. Both cis and trans diastereomers for each ring type are typically formed.

Below is a diagram illustrating the general reaction pathway from a linalool enantiomer to its corresponding this compound isomers.

Quantitative Data on this compound Formation

The ratio of furanoid to pyranoid isomers and the overall yield are highly dependent on the reaction conditions, including the choice of catalyst and solvent. The following tables summarize quantitative data from various reported synthetic methods.

Table 1: Product Distribution in Acid-Catalyzed Cyclization

This method involves the one-pot epoxidation of linalool followed by acid-catalyzed cyclization.

| Precursor | Epoxidizing Agent | Catalyst | Furanoid:Pyranoid Ratio | Detailed Isomer Distribution | Reference |

| (R)-Linalool | Peracetic Acid | H⁺ (from peracetic acid) | 82:18 | Not specified | |

| (R)-Linalool | m-CPBA | p-Toluenesulfonic acid (PTSA) | 81:19 | Furanoid (81%): 39% cis, 42% transPyranoid (19%): 10% cis, 9% trans |

Table 2: Yields with Alternative Catalytic Systems

These methods utilize different catalysts and oxidants, often with the goal of improving yields and employing greener reagents.

| Catalyst System | Oxidant | Temperature | Time | Total Yield | Reference |

| Cetylpyridinium (B1207926) peroxyphosphotungstate (10 wt%) | 30% H₂O₂ | 30 °C | 1.5 h | 80.1% | |

| Na₇PW₁₁O₃₉ | H₂O₂ | Room Temp. | Not specified | High conversion & selectivity | |

| Cobalt on Silica (Co/SiO₂) | O₂ / Isobutyraldehyde | Room Temp. | 2.5 h | 83% (of epoxide intermediate) |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: Acid-Catalyzed Synthesis of Linalool Oxides from Linalool

This protocol is adapted from a user-friendly, lab-scale synthesis suitable for preparing all stereoisomers of this compound.

A. Materials and Equipment:

-

(R)- or (S)-Linalool

-

meta-Chloroperbenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

p-Toluenesulfonic acid (PTSA)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂SO₃ solution

-

Anhydrous Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

Rotary evaporator

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

B. Procedure: Epoxidation and Cyclization

-

Dissolve the starting linalool (e.g., 25 g, 162 mmol) in CH₂Cl₂ (150 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with mechanical or magnetic stirring.

-

Add m-CPBA (e.g., 40 g of 77% w/w, 178 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting linalool is completely consumed.

-

Once the epoxidation is complete, add a catalytic amount of p-toluenesulfonic acid (PTSA) to ensure the full cyclization of the unstable epoxide intermediate.

-

Quench the reaction by adding saturated Na₂SO₃ solution to decompose excess peroxy acid, followed by saturated NaHCO₃ solution to neutralize the acids.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude oil is a mixture of furanoid and pyranoid linalool oxides, which can be analyzed by GC-MS.

Note: The separation of the four individual diastereomers requires further chromatographic steps, often after derivatization (e.g., benzoylation for pyranoid forms and acetylation for furanoid forms) to exploit differences in steric hindrance.

Protocol 2: Linalool Oxidation using a Cetylpyridinium Peroxyphosphotungstate Catalyst

This protocol describes a method using a phase transfer catalyst and hydrogen peroxide as a green oxidant.

A. Materials and Equipment:

-

Linalool

-

Cetylpyridinium peroxyphosphotungstate catalyst

-

30% Hydrogen Peroxide (H₂O₂)

-

Reaction vessel (e.g., 3-necked flask) with thermometer and condenser

-

Stirrer and temperature-controlled bath

B. Procedure: Catalytic Oxidation

-

The catalyst is first synthesized by reacting cetylpyridinium chloride, phosphotungstic acid, and 30% H₂O₂ at 40 °C for 5 hours.

-

For the oxidation of linalool, combine linalool, the catalyst (10 wt% relative to linalool), and 30% H₂O₂ (1.16 mL/g relative to linalool) in the reaction vessel.

-

Maintain the reaction temperature at 30 °C with stirring for 1.5 hours.

-

Upon completion, the product mixture can be extracted with a suitable organic solvent, washed, dried, and analyzed to determine the yield of linalool oxides.

Experimental and Analytical Workflow

The general workflow for the synthesis, purification, and analysis of linalool oxides is depicted below. This process is critical for isolating specific isomers and verifying their structure and purity.

Conclusion

The formation of linalool oxides from linalool via an epoxide intermediate is a well-established and versatile transformation. While traditional acid-catalyzed methods are effective and yield a predictable ratio of furanoid to pyranoid isomers, recent research has focused on developing greener and more efficient catalytic systems using reagents like hydrogen peroxide. The choice of method depends on the desired scale, stereochemical outcome, and environmental considerations. Detailed understanding of the reaction protocols and analytical workflows is essential for researchers aiming to synthesize, isolate, and characterize these commercially and synthetically important molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na 7 PW 11 O 39 -catalyzed oxidation reactions by hyd ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00047G [pubs.rsc.org]

Identification of Linalool Oxide in Volatile Profiles of Aromatic Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalool (B1675412) oxide is a naturally occurring monoterpenoid found in the essential oils of numerous aromatic plants. It is known to exist in several isomeric forms, primarily as furanoid and pyranoid ring structures, each with cis- and trans- configurations. These isomers contribute significantly to the characteristic aroma and potential biological activities of these plants. This technical guide provides a comprehensive overview of the identification and quantification of linalool oxide in the volatile profiles of aromatic plants, with a focus on experimental protocols and data presentation.

Data Presentation: Occurrence and Quantitative Data of this compound Isomers

The presence and concentration of this compound isomers can vary significantly depending on the plant species, cultivar, geographical origin, and processing methods. The following table summarizes available quantitative and qualitative data for this compound in several aromatic plants.

| Plant Species | Plant Part | This compound Isomer(s) | Concentration/Relative Abundance | Reference(s) |

| Lavandula angustifolia (Lavender) | Flowers | cis-Linalool oxide (furanoid), trans-Linalool oxide (furanoid) | cis: ~5.06% | [1] |

| trans: 3.44% | [2] | |||

| Camellia sinensis (Tea) | Leaves | cis- & trans-Linalool oxide (furanoid & pyranoid) | Major aroma components | [3] |

| Actinidia species (Kiwifruit) | Flowers | Furanoid and pyranoid linalool oxides | Major constituents of volatile compounds | [4] |

| Osmanthus fragrans (Sweet Osmanthus) | Flowers | cis- & trans-Linalool oxide (furanoid) | Rich in Aurantiacus Group cultivars | [5] |

| Leucas virgata | Aerial parts | t-Linalool oxide | 1.2% |

Note: The concentrations are presented as relative percentages of the total essential oil composition as determined by GC-MS.

Experimental Protocols: Identification and Quantification of this compound

The primary analytical technique for the identification and quantification of this compound in plant volatile profiles is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

-

Weigh a precise amount of the fresh or dried plant material (e.g., 1-2 g of flowers or leaves) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-octanol (B43104) or a deuterated analog of linalool) to the vial.

-

Seal the vial with a PTFE/silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including terpenoids.

-

Equilibration: Place the vial in a heating block or the autosampler's agitator and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: After extraction, immediately insert the SPME fiber into the hot injector of the GC, which is operated in splitless mode to ensure the complete transfer of analytes. The high temperature of the injector (e.g., 250°C) desorbs the analytes from the fiber onto the GC column.

-

Gas Chromatography:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of terpenoids.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-5°C/min). This allows for the separation of compounds with different boiling points.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a specific m/z range (e.g., 40-400 amu).

-

4. Data Analysis:

-

Identification: The identification of this compound isomers is achieved by comparing the obtained mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries such as NIST and Wiley.

-

Quantification: The concentration of each this compound isomer is determined by calculating the peak area relative to the peak area of the internal standard. A calibration curve prepared with authentic standards of the this compound isomers should be used for accurate quantification.

Mandatory Visualizations

Metabolic Pathway of Linalool to Linalool Oxides

Caption: Enzymatic conversion of linalool to its furanoid and pyranoid oxide isomers.

Experimental Workflow for this compound Identification

Caption: General workflow for the identification and quantification of this compound.

References

Methodological & Application

Application Notes: Enantioselective Synthesis of (R)- and (S)-Pyranoid Linalool Oxides

Introduction

Linalool (B1675412) oxides are naturally occurring monoterpenes found in various plants, wines, and teas, contributing significantly to their aroma profiles. They exist as two main structural isomers: furanoid (five-membered ring) and pyranoid (six-membered ring). Each of these has cis and trans diastereomers, which are chiral, resulting in a total of eight stereoisomers. The specific stereochemistry of these molecules is crucial as it dictates their olfactory properties and biological activity. This document provides detailed protocols for the enantioselective synthesis of the four stereoisomers of pyranoid linalool oxide, employing a highly stereocontrolled strategy based on the Sharpless asymmetric dihydroxylation. An alternative biocatalytic approach using lipase-mediated kinetic resolution is also discussed.

Strategy 1: Sharpless Asymmetric Dihydroxylation Route

A robust and highly selective method to access all four stereoisomers of pyranoid this compound begins with the enantiomers of linalyl acetate (B1210297). The key step is a Sharpless asymmetric dihydroxylation (AD) to install the second stereocenter, followed by a stereoselective cyclization.[1] The choice of starting material, either (R)- or (S)-linalyl acetate, determines the stereochemistry at the C-6 position of the final pyranoid ring. The choice of the Sharpless catalyst, AD-mix-α or AD-mix-β, controls the stereochemistry at the C-3 position.

Figure 1. Synthetic strategy for accessing all four pyranoid this compound stereoisomers.

Quantitative Data Summary: Sharpless AD Route

The following table summarizes the quantitative outcomes for the key dihydroxylation step in the synthesis.[1]

| Starting Material | Reagent | Intermediate Triol Monoacetate | Yield (%) | Diastereomeric Excess (de) (%) | Final Product ee (%) |

| (3R)-Linalyl Acetate | AD-mix-α | (3S,6R)-7 | 92 | 95 | >98 |

| (3R)-Linalyl Acetate | AD-mix-β | (3R,6R)-8 | 90 | 94 | >96 |

| (3S)-Linalyl Acetate | AD-mix-α | (3R,6S)-9 | 91 | 95 | >96 |

| (3S)-Linalyl Acetate | AD-mix-β | (3S,6S)-10 | 92 | 94 | >96 |

Experimental Protocol: Synthesis of (3S, 6R)-trans-Linalool Oxide

This protocol is adapted from Vidari et al., Tetrahedron: Asymmetry, 1999.[1] It details the synthesis starting from (R)-linalyl acetate using AD-mix-α.

Step 1: Asymmetric Dihydroxylation

-

Preparation: To a vigorously stirred solution of AD-mix-α (6.5 g) in a t-BuOH/H₂O (1:1, 45 mL) mixture at room temperature, add methanesulfonamide (B31651) (CH₃SO₂NH₂, 442 mg, 4.65 mmol).

-

Cooling: Cool the resulting mixture to 0°C, which should produce two clear phases.

-

Reaction Initiation: Add (R)-linalyl acetate (912 mg, 4.65 mmol, 98% ee) to the cold mixture.

-

Incubation: Continue stirring at 0°C for approximately 18 hours.

-

Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃, 6.8 g) and warm the mixture to room temperature. Stir for an additional 45 minutes.

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 40 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash chromatography (using a hexane-ethyl acetate gradient) to yield the pure triol monoacetate, (3S,6R)-7.

-

Expected Yield: 92%

-

Expected Purity: 95% de

-

Step 2: N-Phenylselenophthalimide (N-PSP) Cyclization

-

Preparation: Dissolve the triol monoacetate (3S,6R)-7 (1.08 g, 4.69 mmol) in dry dichloromethane (B109758) (CH₂Cl₂, 30 mL) under an argon atmosphere and cool to 0°C.

-

Reagent Addition: Add solid N-phenylselenophthalimide (1.56 g, 5.16 mmol) to the solution.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclized product. This intermediate is typically used in the next step without further purification.

Step 3: Reductive Deselenation and Hydrolysis

-

Preparation: Dissolve the crude product from the previous step in dry toluene (B28343) (25 mL) under an argon atmosphere.

-

Radical Reduction: Add triphenyltin (B1233371) hydride (Ph₃SnH, 2.47 g, 7.04 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Concentration: Cool the mixture and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the residue in methanol (B129727) (MeOH, 20 mL) and add a 3N solution of sodium hydroxide (B78521) (NaOH, 10 mL). Heat to reflux for 3 hours to hydrolyze the acetate and carbamate (B1207046) groups.

-

Final Extraction: Cool the mixture, dilute with water, and extract with diethyl ether (3 x 30 mL).

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash chromatography to obtain pure (3S,6R)-trans-linalool oxide.

-

Expected Purity: >98% ee

-

Strategy 2: Biocatalytic Kinetic Resolution

An alternative green chemistry approach involves the enzymatic kinetic resolution of a racemic mixture of linalool oxides. This method uses lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Quantitative Data Summary: Lipase-Mediated Resolution

The following table summarizes results for the resolution of racemic cis- and trans-pyranoid linalool oxides using lipase-catalyzed acetylation.[2]

| Substrate | Lipase (B570770) | Time (h) | Conversion (%) | Product Enantiomeric Excess (ee) (%) | Unreacted Alcohol ee (%) |

| (±)-cis-Linalool Oxide | Candida rugosa | 24 | 51 | 94 (S,S)-acetate | >99 (R,R)-alcohol |

| (±)-trans-Linalool Oxide | Lipase PS | 24 | 50 | 96 (S,R)-acetate | >99 (R,S)-alcohol |

Experimental Protocol: Resolution of (±)-cis-Linalool Oxide

This protocol is adapted from Serra et al., Tetrahedron: Asymmetry, 2017.[2]

Figure 2. Experimental workflow for the kinetic resolution of (±)-cis-linalool oxide.

-

Preparation: In a flask, dissolve racemic cis-linalool oxide (100 mg, 0.59 mmol) in diisopropyl ether (5 mL).

-

Reagent Addition: Add vinyl acetate (101 mg, 1.18 mmol) as the acyl donor.

-

Enzyme Addition: Add Candida rugosa lipase (100 mg).

-

Reaction: Seal the flask and shake the suspension at 25°C. Monitor the reaction progress using gas chromatography (GC).

-

Workup: After 24 hours (or ~50% conversion), quench the reaction by filtering off the enzyme.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel (using a hexane-ethyl acetate gradient) to separate the unreacted alcohol ((3R,6R)-cis-linalool oxide) from the acetylated product ((3S,6S)-cis-linalool oxide acetate).

-